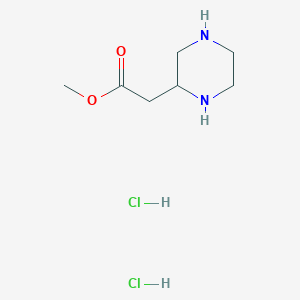

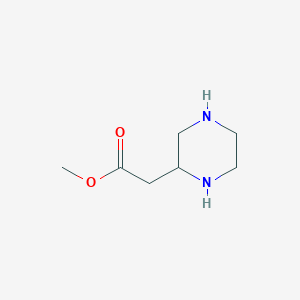

Methyl 2-(piperazin-2-yl)acetate dihydrochloride

Description

BenchChem offers high-quality Methyl 2-(piperazin-2-yl)acetate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(piperazin-2-yl)acetate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-piperazin-2-ylacetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKVEPAYECKEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647574 | |

| Record name | Methyl (piperazin-2-yl)acetate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394709-83-2 | |

| Record name | Methyl (piperazin-2-yl)acetate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(piperazin-2-yl)acetate dihydrochloride" CAS number

An In-Depth Technical Guide to Methyl 2-(piperazin-2-yl)acetate dihydrochloride

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(piperazin-2-yl)acetate dihydrochloride, a key heterocyclic building block in modern medicinal chemistry and drug development. The document details its chemical identity, including critical CAS numbers for both its racemic and chiral forms, physicochemical properties, and established synthetic pathways. Emphasis is placed on the strategic importance of the piperazine scaffold, its applications as a versatile intermediate in the synthesis of pharmacologically active agents, and the analytical methodologies required for its characterization and quality control. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering expert insights into the compound's utility and handling.

Chemical Identity and Physicochemical Properties

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a piperazine derivative presented as a dihydrochloride salt. This salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.[1][2]

The compound exists in both racemic and chiral forms, which have distinct identifiers.

Table 1: Core Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | Methyl 2-(piperazin-2-yl)acetate dihydrochloride | [3][4] |

| CAS Number (Racemic) | 394709-83-2 | [3][5] |

| CAS Number ((S)-enantiomer) | 2058794-60-6 | [6] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [6] |

| Molecular Weight | 231.12 g/mol | [5][6] |

| Appearance | Typically a white crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

| SMILES Code | O=C(OC)CC1NCCNC1.[H]Cl.[H]Cl | [6] |

| InChI Key | BAKVEPAYECKEHR-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Rationale

The synthesis of piperazine derivatives is a cornerstone of pharmaceutical intermediate production. While specific process chemistry details are often proprietary, a general and logical synthetic approach can be conceptualized based on established organic chemistry principles.

The piperazine moiety is a versatile scaffold that can be introduced through various synthetic strategies, including N-alkylation, reductive amination, and transition metal-catalyzed couplings like the Buchwald-Hartwig amination.[2][7] For a C-substituted piperazine like the topic compound, the synthesis often starts with a protected piperazine precursor or a chiral starting material like an amino acid to build the desired structure.

Conceptual Synthetic Workflow

A plausible synthesis involves the formation of the core piperazine ring followed by the introduction and modification of the acetate side chain. The final step typically involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Caption: Conceptual workflow for the synthesis of Methyl 2-(piperazin-2-yl)acetate dihydrochloride.

Applications in Drug Discovery and Development

The piperazine heterocycle is a ubiquitous feature in a vast array of approved drugs, valued for its ability to confer basicity and improve the pharmacokinetic profile of a molecule.[2] Methyl 2-(piperazin-2-yl)acetate dihydrochloride serves as a crucial building block for introducing this valuable functionality.

Key Therapeutic Areas:

-

Antidepressants & Anxiolytics: Many piperazine derivatives modulate central nervous system targets, such as serotonin receptors.[4][8]

-

Antipsychotics: The piperazine ring is a key component of drugs like aripiprazole and quetiapine.[4]

-

Kinase Inhibitors: In oncology, piperazine moieties are frequently used to engage with the hinge region of kinases or to provide a vector for improving solubility and cell permeability.[7]

-

Antimicrobial Agents: Some research suggests that piperazine derivatives possess antimicrobial properties.[4]

The compound's bifunctional nature—a secondary amine for further substitution and an ester group for modification—makes it a highly versatile intermediate.

Caption: Role as a building block in the drug discovery workflow.

Analytical Methodologies

Ensuring the purity and identity of pharmaceutical intermediates is critical. Due to the lack of a strong chromophore in the piperazine structure, direct UV detection in High-Performance Liquid Chromatography (HPLC) is challenging at low concentrations.[9] A common and robust analytical strategy involves pre-column derivatization to attach a UV-active moiety to the piperazine amine.

Protocol: HPLC-UV Analysis via Derivatization

This protocol describes a validated method for quantifying piperazine-containing compounds by reacting them with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product.[9]

Step 1: Standard and Sample Preparation

-

Standard Preparation: Accurately weigh ~20 mg of Methyl 2-(piperazin-2-yl)acetate dihydrochloride standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., water or methanol). Create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Prepare the active pharmaceutical ingredient (API) or sample containing the analyte at a known concentration in the same diluent.

Step 2: Derivatization Procedure

-

To a fixed volume of each standard and sample solution, add a solution of the derivatizing agent (e.g., NBD-Cl in methanol).

-

Add a buffer solution to maintain an alkaline pH, which facilitates the nucleophilic attack of the piperazine nitrogen on the derivatizing agent.

-

Heat the mixture in a water bath (e.g., 60°C) for a specified time (e.g., 20 minutes) to ensure complete reaction.

-

Cool the reaction mixture to room temperature and quench the reaction by adding an acid (e.g., dilute HCl).

-

Dilute the final solution to a known volume with the mobile phase.

Step 3: Chromatographic Conditions

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 35°C.[9]

-

Detection Wavelength: Set to the absorbance maximum of the derivatized product (e.g., 340 nm for NBD-Cl derivatives).[9]

-

Injection Volume: 10 µL.[9]

Step 4: Method Validation

-

Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.99.

-

Accuracy & Precision: Perform recovery studies by spiking a known amount of the analyte into a blank matrix. The recovery should be within 98-102%, and the relative standard deviation (%RSD) for replicate injections should be <2%.[9]

-

Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Caption: Experimental workflow for the HPLC-UV analysis of piperazine compounds.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling Methyl 2-(piperazin-2-yl)acetate dihydrochloride.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[4]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.

Conclusion

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is more than a simple chemical reagent; it is an enabling tool in the complex process of drug discovery. Its defined structure, predictable reactivity, and the inherent pharmacological advantages of the piperazine core make it an indispensable intermediate. A thorough understanding of its properties, synthesis, and analytical control is fundamental for scientists and researchers aiming to develop the next generation of therapeutics.

References

-

PubChem. Methyl 2-(piperazin-2-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

-

Molbase. 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE | CAS 2158301-19-8. Available from: [Link]

-

Pharmaffiliates. 2-Methylpiperazine | CAS No : 109-07-9. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

-

PubChem. 2-Methylpiperazine. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. National Center for Biotechnology Information. Available from: [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

- Google Patents. Synthetic method of piperazidines drug intermediate.

- Google Patents. Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 394709-83-2|Methyl 2-(piperazin-2-yl)acetate dihydrochloride|BLD Pharm [bldpharm.com]

- 4. Buy Methyl 2-(piperazin-2-yl)acetate dihydrochloride | 394709-83-2 [smolecule.com]

- 5. Methyl 2-(piperazin-2-yl)acetate dihydrochloride [cymitquimica.com]

- 6. 2058794-60-6 | Methyl (S)-2-(piperazin-2-yl)acetate dihydrochloride | Ambeed.com [ambeed.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

An In-Depth Technical Guide to Methyl 2-(piperazin-2-yl)acetate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Piperazine Derivative

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a piperazine derivative that has garnered significant attention in medicinal chemistry and drug development.[1] The piperazine moiety is a prevalent heterocyclic scaffold found in a multitude of bioactive molecules and approved drugs.[2][3] Its presence can favorably influence the physicochemical properties of a compound, such as solubility and basicity, which are critical for pharmacokinetic profiles.[2][3] Furthermore, the piperazine ring can act as a versatile scaffold, allowing for the strategic placement of pharmacophoric groups to optimize interactions with biological targets.[2]

This guide will provide an in-depth exploration of Methyl 2-(piperazin-2-yl)acetate dihydrochloride, from its fundamental molecular characteristics to its practical applications in the synthesis of complex pharmaceutical agents.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of Methyl 2-(piperazin-2-yl)acetate dihydrochloride is paramount for its effective use in research and development. The compound is typically a white crystalline solid that is soluble in water, a characteristic enhanced by its dihydrochloride salt form.[1]

| Property | Value | Source |

| Molecular Weight | 231.12 g/mol | [1][4][5] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [1][4][5] |

| CAS Number | 394709-83-2 | [1][5] |

| IUPAC Name | methyl 2-piperazin-2-ylacetate;dihydrochloride | [6] |

| Canonical SMILES | COC(=O)CC1CNCCN1.Cl.Cl | [5] |

| InChI Key | BAKVEPAYECKEHR-UHFFFAOYSA-N | [7] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Note: The molecular weight of the free base, Methyl 2-(piperazin-2-yl)acetate, is 158.20 g/mol .[6][8]

Chemical Structure:

The structure of Methyl 2-(piperazin-2-yl)acetate dihydrochloride is characterized by a piperazine ring substituted at the 2-position with a methyl acetate group. The two nitrogen atoms of the piperazine ring are protonated, forming a dihydrochloride salt.

Synthesis and Manufacturing

The synthesis of Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a critical process for its application as a pharmaceutical intermediate. While specific proprietary methods may vary, a general understanding of the synthetic pathways provides valuable context for researchers. The synthesis often involves multi-step reactions that build upon the core piperazine structure.

A common approach involves the reaction of a protected piperazine precursor with a suitable acetate-containing electrophile. Subsequent deprotection and salt formation with hydrochloric acid yield the final product. The choice of protecting groups for the piperazine nitrogens is crucial to control regioselectivity and prevent side reactions.

Illustrative Synthetic Workflow:

The following diagram outlines a conceptual workflow for the synthesis of Methyl 2-(piperazin-2-yl)acetate dihydrochloride.

Applications in Drug Discovery and Development

The primary utility of Methyl 2-(piperazin-2-yl)acetate dihydrochloride lies in its role as a versatile building block for the synthesis of more complex drug candidates. The piperazine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[9] Its presence can also be found in a wide array of other therapeutic agents.[1]

The two nitrogen atoms of the piperazine ring offer multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for screening. The methyl ester group can also be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility.

Key Therapeutic Areas:

-

Oncology: Piperazine derivatives are integral to many kinase inhibitors.[2]

-

Infectious Diseases: The piperazine scaffold has been explored for the development of antibacterial and antifungal agents.[3]

-

Central Nervous System (CNS) Disorders: As mentioned, this is a prominent area for piperazine-containing drugs.[9]

Experimental Protocol: N-Alkylation of Methyl 2-(piperazin-2-yl)acetate dihydrochloride

This section provides a detailed, step-by-step methodology for a common synthetic transformation involving Methyl 2-(piperazin-2-yl)acetate dihydrochloride: N-alkylation. This reaction is fundamental for incorporating the piperazine moiety into a larger molecular framework.

Objective: To synthesize an N-alkylated derivative of Methyl 2-(piperazin-2-yl)acetate.

Materials:

-

Methyl 2-(piperazin-2-yl)acetate dihydrochloride

-

Alkyl halide (e.g., benzyl bromide)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Methyl 2-(piperazin-2-yl)acetate dihydrochloride (1.0 eq) in the chosen anhydrous solvent.

-

Base Addition: Add the base (2.2-3.0 eq) to the reaction mixture. The excess base is required to neutralize the dihydrochloride salt and the acid generated during the reaction. Stir for 10-15 minutes at room temperature.

-

Alkyl Halide Addition: Slowly add the alkyl halide (1.0-1.2 eq) to the stirring solution.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically stirred at room temperature or gently heated (e.g., 50-60 °C) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram:

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(piperazin-2-yl)acetate dihydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.[1]

-

Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust.[10] In case of contact, rinse the affected area immediately and thoroughly with water.[10] If swallowed, seek immediate medical attention.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[10][11][12][13]

Conclusion

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a valuable and versatile building block in the field of drug discovery and development. Its unique structural features and reactivity make it an important intermediate for the synthesis of a wide range of biologically active compounds. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working to develop the next generation of therapeutics.

References

-

PubChem. (n.d.). Methyl 2-(piperazin-2-yl)acetate. Retrieved from [Link]

-

J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

-

MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

Sources

- 1. Buy Methyl 2-(piperazin-2-yl)acetate dihydrochloride | 394709-83-2 [smolecule.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2058794-60-6 | Methyl (S)-2-(piperazin-2-yl)acetate dihydrochloride | Ambeed.com [ambeed.com]

- 5. 394709-83-2|Methyl 2-(piperazin-2-yl)acetate dihydrochloride|BLD Pharm [bldpharm.com]

- 6. Methyl 2-(piperazin-2-yl)acetate | C7H14N2O2 | CID 2774023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-(piperazin-2-yl)acetate dihydrochloride [cymitquimica.com]

- 8. 368441-98-9|Methyl 2-(piperazin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. jwpharmlab.com [jwpharmlab.com]

- 12. biosynth.com [biosynth.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Foreword: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to Methyl 2-(piperazin-2-yl)acetate Dihydrochloride for Advanced Research

To fully appreciate the utility of Methyl 2-(piperazin-2-yl)acetate dihydrochloride, one must first understand the privileged role of its core structure: the piperazine ring. This six-membered heterocycle, containing two nitrogen atoms at opposing positions, is a cornerstone in drug design and discovery.[1][2] Its prevalence is not coincidental; the piperazine moiety imparts a unique and highly desirable combination of physicochemical properties to molecules. The two nitrogen atoms provide sites for hydrogen bonding, improve aqueous solubility, and often lead to better oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][4] This structural versatility allows medicinal chemists to fine-tune a compound's pharmacological activity and pharmacokinetic profile, making piperazine derivatives essential scaffolds in developing treatments for a vast range of diseases, including psychiatric disorders, cancer, and infectious diseases.[2][5] Methyl 2-(piperazin-2-yl)acetate dihydrochloride represents a particularly valuable and versatile building block within this chemical class, offering multiple points for synthetic diversification.

Structural Elucidation and Physicochemical Profile

Molecular Structure and Nomenclature

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a piperazine derivative distinguished by a methyl acetate group attached to the second carbon of the piperazine ring. The "dihydrochloride" designation indicates that the compound is supplied as a salt, with two equivalents of hydrogen chloride. This salt formation protonates the two basic nitrogen atoms of the piperazine ring, significantly enhancing the compound's stability and solubility in aqueous media, which is a critical advantage for many experimental and synthetic applications.

-

Core Structure: Piperazine ring.

-

Substitution: A CH₂COOCH₃ (methyl acetate) group at the C2 position.

-

Salt Form: Dihydrochloride (·2HCl).

The structure contains a chiral center at the C2 position of the piperazine ring, meaning it can exist as (R) and (S) enantiomers. Commercially available products may be racemic mixtures or specific, enantiomerically pure forms, such as Methyl (S)-2-(piperazin-2-yl)acetate dihydrochloride.[6] The stereochemistry is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological activities.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Methyl 2-(piperazin-2-yl)acetate dihydrochloride. This data is essential for experimental design, including reaction setup, solvent selection, and storage.

| Property | Value | Source(s) |

| CAS Number | 394709-83-2 (for racemic) | [7] |

| 2058794-60-6 (for S-enantiomer) | [6] | |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [6][7] |

| Molecular Weight | 231.12 g/mol | [6][7] |

| Appearance | Typically a white to off-white solid or crystalline powder. | [8] |

| SMILES Code | O=C(OC)CC1NCCNC1.[H]Cl.[H]Cl (racemic) | [7] |

| O=C(OC)C[C@@H]1NCCNC1.[H]Cl.[H]Cl (S-enantiomer) | [6] | |

| Storage Conditions | Store in an inert atmosphere at room temperature or under refrigeration (2-8°C) for long-term stability. | [7][9] |

Synthesis and Derivatization Strategy

General Synthetic Approach

The synthesis of substituted piperazine-2-acetic acid esters like the title compound is a well-explored area of organic chemistry, often leveraging chiral amino acids as starting materials to establish stereochemical control.[10][11][12] A common strategy involves a multi-step sequence that constructs the piperazine ring around a chiral backbone derived from an amino acid.

The diagram below illustrates a generalized workflow for synthesizing such compounds, culminating in the formation of the dihydrochloride salt.

Caption: Generalized synthetic workflow for chiral piperazine-2-acetic acid esters.

Experimental Protocol: Dihydrochloride Salt Formation

This protocol describes the final step of converting the free base of Methyl 2-(piperazin-2-yl)acetate into its stable dihydrochloride salt. This is a standard and critical procedure for improving the handling and solubility of amine-containing compounds.

Objective: To quantitatively convert the free base into its corresponding dihydrochloride salt for enhanced stability and solubility.

Materials:

-

Methyl 2-(piperazin-2-yl)acetate (free base, 1 equivalent)

-

Anhydrous Methanol (or Diethyl Ether)

-

Saturated solution of HCl in Methanol (or gaseous HCl)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve the free base (1 eq.) in a minimal amount of anhydrous methanol in a clean, dry round-bottom flask.

-

Cooling: Place the flask in an ice bath and stir the solution. Cooling is necessary to control the exothermicity of the acid-base reaction.

-

Acidification: While stirring vigorously, slowly add a saturated solution of HCl in methanol (at least 2.2 equivalents) dropwise. Alternatively, bubble anhydrous HCl gas through the solution.

-

Precipitation: A white solid will typically precipitate out of the solution as the dihydrochloride salt is formed.

-

Reaction Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete salt formation.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual starting material or solvent.

-

Drying: Dry the resulting white solid under vacuum to yield the final Methyl 2-(piperazin-2-yl)acetate dihydrochloride.

Trustworthiness Check: The success of the protocol is self-validating. The formation of a precipitate upon acidification is a strong indicator of salt formation. The final product can be verified by NMR spectroscopy, where a downfield shift in proton signals adjacent to the nitrogens will be observed, and by elemental analysis to confirm the chlorine content.

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following is a guide to the expected spectroscopic data for Methyl 2-(piperazin-2-yl)acetate dihydrochloride. These predictions are based on fundamental principles and data from analogous structures.[13]

Predicted ¹H and ¹³C NMR Data

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.

Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| ~3.4 - 3.7 | m | 1H | H-2 | Methine proton at the chiral center, adjacent to two N atoms. |

| ~3.1 - 3.4 | m | 6H | H-3, H-5, H-6 | Protons on the piperazine ring, shifted downfield due to protonation. |

| ~2.8 - 3.0 | m | 2H | -CH₂-COO | Methylene protons adjacent to the ester and the chiral center. |

Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C=O | Carbonyl carbon of the methyl ester. |

| ~55-60 | C-2 | Chiral carbon, deshielded by adjacent nitrogen atoms. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~40-45 | C-3, C-5 | Piperazine ring carbons adjacent to the protonated nitrogens. |

| ~38-43 | C-6 | Piperazine ring carbon. |

| ~35-40 | -CH₂-COO | Methylene bridge carbon. |

Predicted Mass Spectrometry and IR Data

Mass Spectrometry (ESI+)

-

Methodology: Electrospray Ionization in positive mode (ESI+) is ideal for this compound. Dissolve the sample in a suitable solvent like methanol and infuse it into the mass spectrometer.

-

Expected Ion: The primary ion observed will be the molecular ion of the free base plus a proton, [M+H]⁺, at an m/z corresponding to the monoisotopic mass of C₇H₁₅N₂O₂⁺ (approx. 159.11).

Infrared (IR) Spectroscopy

-

Methodology: Prepare the solid sample as a KBr pellet and acquire the spectrum using an FTIR spectrometer.

-

Expected Peaks:

-

~3000-2700 cm⁻¹ (broad): N-H stretch from the protonated amine salts (R₂NH₂⁺).

-

~1740 cm⁻¹ (strong): C=O stretch from the ester carbonyl group.

-

~1200 cm⁻¹ (strong): C-O stretch from the ester linkage.

-

Applications in Research and Drug Development

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate or scaffold. Its utility stems from the multiple reactive sites that can be selectively functionalized.

A Versatile Chemical Building Block

The true value of this molecule lies in its capacity for diversification. The two secondary amines of the piperazine ring and the methyl ester group serve as handles for introducing a wide array of chemical functionalities.

-

N1 and N4 Functionalization: The two nitrogen atoms can be selectively alkylated, acylated, or arylated. This allows for the construction of complex molecules where the piperazine ring acts as a central scaffold, orienting different pharmacophoric groups in three-dimensional space.[14]

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol, providing further points for chemical elaboration.

The logical relationship between the core structure and its potential for creating diverse chemical libraries is illustrated below.

Caption: Logical flow from core scaffold to diverse applications.

Safety and Handling

As a laboratory chemical, Methyl 2-(piperazin-2-yl)acetate dihydrochloride requires standard safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

-

de Araújo, D. P., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. [Link]

-

Alam, M. A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

-

Lenci, E., et al. (2004). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 69(15), 5141-5144. [Link]

-

Alam, M. A., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]

-

Request PDF. (n.d.). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3432. [Link]

-

Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2058794-60-6 | Methyl (S)-2-(piperazin-2-yl)acetate dihydrochloride | Ambeed.com [ambeed.com]

- 7. bldpharm.com [bldpharm.com]

- 8. Buy Methyl 2-(piperazin-2-yl)acetate dihydrochloride | 394709-83-2 [smolecule.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the Piperazine-2-Acetic Acid Scaffold

An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-2-yl)acetate dihydrochloride

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast number of FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and its capacity for versatile functionalization at the two nitrogen atoms, allowing for fine-tuning of biological activity.[3][4] While much of the historical focus has been on N-substituted piperazines, there is a growing appreciation for the therapeutic potential unlocked by carbon-substituted piperazine rings, which introduce stereochemical complexity and new vectors for molecular interactions.[1][5]

Methyl 2-(piperazin-2-yl)acetate and its derivatives are key intermediates in this expanding chemical space. They serve as versatile building blocks for the synthesis of complex molecules in drug discovery programs, particularly in the development of novel therapeutics where precise spatial arrangement of functional groups is paramount.[6][7] This guide provides a comprehensive overview of a robust synthetic strategy for Methyl 2-(piperazin-2-yl)acetate dihydrochloride, grounded in established chemical principles and designed for reproducibility and scalability.

Retrosynthetic Analysis and Strategic Approach

The synthesis of piperazine-2-acetic acid esters can be approached through various strategies, often starting from chiral amino acids to construct substituted piperazine rings.[1][6] For the synthesis of the parent, unsubstituted Methyl 2-(piperazin-2-yl)acetate, a logical and efficient approach involves the construction of a suitably protected piperazine ring followed by deprotection. A common and effective strategy is the cyclization of a protected ethylenediamine derivative.

Our proposed retrosynthetic pathway begins with the target molecule, Methyl 2-(piperazin-2-yl)acetate dihydrochloride (I), and disconnects it to the free base (II). The core piperazine ring of (II) can be formed via the cyclization of a bis-protected ethylenediamine precursor. Specifically, we envision a pathway starting from commercially available N,N'-dibenzylethylenediamine. This strategy offers the advantage of using robust and easily removable protecting groups (benzyl groups) and readily available starting materials.

Visualizing the Synthetic Workflow

The following diagram outlines the proposed synthetic pathway from N,N'-dibenzylethylenediamine to the final dihydrochloride salt.

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Methyl 2-(piperazin-2-yl)acetate Dihydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of C2-Substituted Piperazines in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] Its prevalence stems from favorable physicochemical properties and the ability to engage with a wide array of biological targets.[1][2] Historically, the structural diversity of piperazine-containing drugs has been largely confined to substitutions at the nitrogen atoms.[3][4][5] However, the untapped potential of carbon-substituted piperazines represents a significant frontier for expanding the three-dimensional chemical space and forging novel molecular interactions.[3][6] Among these, C2-substituted piperazines are emerging as particularly valuable building blocks, offering a strategic entry point for creating complex and stereochemically defined pharmaceutical agents.

This in-depth technical guide focuses on a key exemplar of this class: Methyl 2-(piperazin-2-yl)acetate dihydrochloride . This versatile starting material provides a unique combination of a reactive ester functionality and a piperazine core with a defined substitution pattern, making it an invaluable synthon for the synthesis of next-generation therapeutics. We will delve into its synthesis, physicochemical properties, analytical characterization, and pivotal role in the development of innovative drugs, providing researchers, scientists, and drug development professionals with the critical knowledge to leverage this powerful chemical tool.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for ensuring laboratory safety. Methyl 2-(piperazin-2-yl)acetate dihydrochloride is typically encountered as a white crystalline solid, with its dihydrochloride salt form enhancing its stability and solubility in aqueous media.[7]

| Property | Value | Source(s) |

| CAS Number | 394709-83-2 | [8] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [7] |

| Molecular Weight | 231.12 g/mol | [7] |

| Appearance | White crystalline solid | [7] |

| Solubility | Soluble in water | [7] |

| Storage | Store in a cool, dry place under an inert atmosphere | [9] |

Safety and Handling:

As with any chemical reagent, proper handling of Methyl 2-(piperazin-2-yl)acetate dihydrochloride is crucial. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][10][11] Avoid inhalation of dust and contact with skin and eyes.[10][11] In case of accidental exposure, it is important to consult the material safety data sheet (MSDS) for detailed first-aid measures.[10][11]

Synthesis of Methyl 2-(piperazin-2-yl)acetate Dihydrochloride: A Plausible and Referenced Approach

Proposed Synthetic Pathway

Caption: A plausible synthetic pathway for Methyl 2-(piperazin-2-yl)acetate dihydrochloride.

Detailed Experimental Protocol

Step 1: Esterification of N-Protected Piperazine-2-acetic acid

-

To a solution of N-protected piperazine-2-acetic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl N-protected-piperazine-2-acetate.

-

Purify the crude product by silica gel column chromatography if necessary.

Step 2: Deprotection of the Piperazine Nitrogen

-

Dissolve the methyl N-protected-piperazine-2-acetate (1.0 eq) in a suitable solvent (e.g., dioxane or ethyl acetate).

-

Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or ethereal HCl) (excess) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude Methyl 2-(piperazin-2-yl)acetate as its hydrochloride salt.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude product from the previous step in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

To this solution, add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

-

Collect the precipitated solid by filtration, wash with the non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford the final product, Methyl 2-(piperazin-2-yl)acetate dihydrochloride, as a white solid.[13][16][17]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the starting material. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts can be predicted based on related structures.[6][18][19][20] For example, one would expect to see a singlet for the methyl ester protons, and a series of multiplets for the piperazine ring and the adjacent methylene protons.[6][18][19][20]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used for the analysis of piperazine derivatives.[7][21][22][23][24] UV detection is often employed, sometimes after derivatization to enhance sensitivity.[7][21][22][23][24]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Development: A Gateway to Novel Therapeutics

The true value of Methyl 2-(piperazin-2-yl)acetate dihydrochloride lies in its application as a versatile starting material for the synthesis of complex pharmaceutical agents. The C2-substitution on the piperazine ring provides a key handle for introducing further molecular complexity and chirality.

Case Study: Synthesis of Adagrasib (MRTX849)

A prime example of the strategic importance of C2-substituted piperazines is in the synthesis of Adagrasib (MRTX849) , an FDA-approved covalent inhibitor of the KRASG12C mutant protein, a key driver in several cancers.[25][26][27] A closely related analogue, (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, serves as a crucial building block in the synthesis of Adagrasib.[25][26][27] This highlights the direct relevance of C2-functionalized piperazines in the development of cutting-edge oncology drugs.

Caption: The role of C2-substituted piperazines in the synthesis of Adagrasib.

The use of a pre-functionalized chiral piperazine synthon like Methyl 2-(piperazin-2-yl)acetate dihydrochloride or its nitrile analogue streamlines the synthesis of complex drug molecules like Adagrasib, often obviating the need for protecting group manipulations and reducing the number of synthetic steps.[25][26]

Conclusion: A Building Block for the Future of Medicine

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists and drug development professionals. Its unique structural features provide a direct and efficient route to a class of compounds—C2-substituted piperazines—that are at the forefront of modern drug discovery. By understanding its synthesis, properties, and applications, researchers can unlock new avenues for the development of innovative therapeutics that address unmet medical needs. The continued exploration of this and other C-substituted piperazines will undoubtedly lead to the discovery of the next generation of life-saving medicines.

References

-

Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849). ACS Publications. [Link]

-

Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer. American Chemical Society. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

- Piperazine salt and a process for the preparation thereof.

-

Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849). ChemRxiv. [Link]

-

Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed Central. [Link]

-

HPLC-UV/DAD chromatograms of piperazine derivative mixture. ResearchGate. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

- Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

- Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed. [Link]

-

Substituted piperazine. Wikipedia. [Link]

-

Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Publications. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Supplemental Information. The Royal Society of Chemistry. [Link]

-

Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. [Link]

-

H and. ResearchGate. [Link]

-

Methyl 2-(piperazin-2-yl)acetate. PubChem. [Link]

- Synthesis method of 2-methyl piperazine lomefloxacin.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

methyl 2-phenyl-2-[(2R)-piperidin-2-yl]acetate. PubChem. [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. 394709-83-2|Methyl 2-(piperazin-2-yl)acetate dihydrochloride|BLD Pharm [bldpharm.com]

- 9. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. biosynth.com [biosynth.com]

- 12. CA2743924C - Piperazine salt and a process for the preparation thereof - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

- 17. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. rsc.org [rsc.org]

- 20. 2-Methylpiperazine(109-07-9) 13C NMR [m.chemicalbook.com]

- 21. jocpr.com [jocpr.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]

- 26. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. medkoo.com [medkoo.com]

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 2-(piperazin-2-yl)acetate dihydrochloride: From Procurement to Application

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a heterocyclic organic compound that has garnered significant attention as a key intermediate and building block in pharmaceutical research and development. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various conditions, including antipsychotic, antidepressant, and antiviral agents.[1][2] Its prevalence is due to the piperazine ring's ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and the ability to form hydrogen bonds with target proteins.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of Methyl 2-(piperazin-2-yl)acetate dihydrochloride. We will delve into the supplier landscape, critical quality control methodologies, proper handling and storage protocols, and its application context. The focus is not merely on procedural steps but on the underlying scientific rationale to empower researchers in making informed decisions.

The compound is supplied as a dihydrochloride salt, a common strategy in pharmaceutical development to enhance the stability and solubility of amine-containing active pharmaceutical ingredients (APIs) and intermediates.[4][5] The protonation of the two nitrogen atoms in the piperazine ring increases water solubility and often yields a stable, crystalline solid that is easier to handle, purify, and formulate compared to its free base form.[5]

Part 1: Supplier Landscape and Procurement Strategy

Sourcing high-quality starting materials is the foundation of reproducible research. The selection of a supplier for Methyl 2-(piperazin-2-yl)acetate dihydrochloride should be guided by a thorough evaluation of their documentation, quality control data, and reliability.

Identifying and Vetting Suppliers

A number of chemical suppliers list Methyl 2-(piperazin-2-yl)acetate dihydrochloride in their catalogs. When selecting a supplier, it is crucial to look beyond price and availability. Key considerations include:

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the specific batch number, purity determined by a reliable method (e.g., HPLC or qNMR), identity confirmation (e.g., ¹H NMR, MS), and appearance.

-

Batch-to-Batch Consistency: Inquire about the supplier's quality management system and their ability to ensure consistency between different lots. This is critical for long-term research projects.

-

Technical Support: A reliable supplier should have accessible technical support staffed by experienced scientists who can answer questions about the product's properties, stability, and handling.

Prominent Suppliers

The following table summarizes publicly available information from several suppliers. Researchers are advised to request a batch-specific CoA before purchase.

| Supplier | Product/CAS Number | Reported Purity | Notes |

| BLD Pharm | 394709-83-2 | Not specified | Lists the product for online ordering.[6] |

| Ambeed | 2058794-60-6 (S-enantiomer) | Not specified | States availability of comprehensive analytical data (NMR, HPLC, LC-MS).[7] |

| Fluorochem | 394709-83-2 | 95+% | Distributed through platforms like CymitQuimica.[8] |

| Sigma-Aldrich | 196192-08-2 (Isomer) | 97% | Distributes an isomer, Methyl 2-(piperazin-1-yl)acetate hydrochloride, from Ambeed. |

Note: The listed CAS numbers may correspond to different isomers or salt forms. It is imperative to verify the exact structure with the supplier.

Part 2: The Self-Validating System: A Framework for Quality Control

To ensure the integrity of experimental outcomes, incoming batches of Methyl 2-(piperazin-2-yl)acetate dihydrochloride must be independently verified. This section outlines a multi-technique analytical workflow that serves as a self-validating system, where data from orthogonal methods are cross-verified to build a complete and trustworthy profile of the material.

Caption: A typical analytical workflow for qualifying incoming raw materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. For this molecule, it confirms the piperazine ring, the acetate methyl group, and the stereocenter at the 2-position. The dihydrochloride salt form will cause a characteristic downfield shift of protons adjacent to the protonated nitrogens.[9]

-

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz).[9] Phase and baseline the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

-

Interpretation: Integrate the peaks to confirm the relative proton counts. Analyze chemical shifts and coupling patterns to assign protons to the molecular structure.

-

High-Performance Liquid Chromatography (HPLC)

-

Causality: HPLC is the workhorse for purity assessment, separating the main compound from process-related impurities and degradation products. Since the piperazine core lacks a strong UV chromophore, detection can be challenging.[10][11] This necessitates either a universal detector like an Evaporative Light Scattering Detector (ELSD) or derivatization to introduce a UV-active moiety.[11][12]

-

Experimental Protocol: HPLC-ELSD

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and ELSD.

-

Column: A Hydrophilic Interaction Chromatography (HILIC) column (e.g., cyanopropyl bonded phase) is often suitable for polar amine salts.[11] A typical dimension is 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A gradient of Acetonitrile (Solvent A) and an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) (Solvent B).

-

Gradient Program: A typical gradient might be 95% A to 50% A over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.

-

Sample Preparation: Prepare a sample solution at ~1 mg/mL in the initial mobile phase composition.

-

Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to all other peaks.

-

Mass Spectrometry (MS)

-

Causality: MS provides the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with a chromatographic inlet (LC-MS or GC-MS), it can identify unknown impurities by their mass.[13]

-

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.[9]

-

Instrumentation: A mass spectrometer with an ESI source.

-

Data Acquisition: Infuse the sample directly or via an LC inlet. Acquire the spectrum in positive ion mode. The expected [M+H]⁺ ion for the free base (C₇H₁₄N₂O₂) would be at m/z 159.11.

-

Interpretation: The presence of the correct molecular ion peak confirms the mass of the compound. Fragmentation patterns can provide further structural information.

-

Part 3: Stability, Storage, and Handling

The dihydrochloride salt form is chosen to enhance stability, but improper handling can still lead to degradation.[4] Adherence to correct storage and handling procedures is essential to maintain the compound's integrity.

Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.[14] Lower temperatures slow down potential degradation pathways.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial because amine salts can still be susceptible to oxidative degradation.

-

Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[15][16] Store in a tightly sealed container, preferably within a desiccator. Moisture can affect the compound's physical state and potentially catalyze hydrolysis of the methyl ester.

Handling Protocols

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Weigh the compound quickly in an environment with controlled humidity if possible.

-

Solution Stability: Prepare solutions fresh for use. The stability of the compound in various solvents should be determined if solutions are to be stored. The ester functionality is susceptible to hydrolysis, especially under basic or strongly acidic conditions.

Caption: Recommended workflow for handling the hygroscopic salt.

Part 4: Context in Drug Development

Methyl 2-(piperazin-2-yl)acetate and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. The piperazine ring often serves as a linker or a core scaffold that can be functionalized at its two nitrogen atoms to modulate pharmacological activity and pharmacokinetic properties.[17] For example, derivatives of piperazine-2-carboxylic acid (a related structure) have been investigated as agents against Alzheimer's disease.[18] The synthesis of Adagrasib, a notable therapeutic agent, involves a (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride salt, highlighting the importance of this structural class.[19]

Researchers using this building block might engage in reactions such as:

-

N-Alkylation/Arylation: Reacting one or both of the piperazine nitrogens with alkyl halides or through Buchwald-Hartwig coupling to introduce new substituents.

-

Amide Coupling: Hydrolyzing the methyl ester to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

The choice of this specific building block allows for the introduction of a carboxymethyl group at the 2-position of the piperazine ring, providing a key point for further molecular elaboration while maintaining the core piperazine structure.

Conclusion

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is more than just a chemical on a shelf; it is a critical starting material whose quality directly impacts the success of research and development efforts. By implementing a robust, multi-technique validation system, researchers can ensure the identity and purity of their material. Understanding the rationale behind proper storage and handling protocols for this hygroscopic hydrochloride salt preserves its integrity. This comprehensive approach, from informed procurement to meticulous in-lab validation and handling, empowers scientists to build upon a solid foundation, ultimately leading to more reliable and reproducible results in the complex journey of drug discovery.

References

- BenchChem. (2025).

- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- BLD Pharm. 394709-83-2|Methyl 2-(piperazin-2-yl)

- Ambeed. 2058794-60-6 | Methyl (S)-2-(piperazin-2-yl)

- Pharmaffiliates. (2025). Hydrochloric Acid Stability Requirements in Development Phases.

- BenchChem. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. BenchChem.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.

- Kamparia, S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals.

- Sigma-Aldrich. Methyl 2-(piperazin-1-yl)

- Sigma-Aldrich. Methyl 2-(piperazin-1-yl)

- Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

- BenchChem. (2025). Fendizoic Acid Salt Versus Hydrochloride Salt: A Comparative Guide to Drug Stability. BenchChem.

- BenchChem. (2025). Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide. BenchChem.

- Pharmaffiliates. CAS No : 109-07-9 | Product Name : 2-Methylpiperazine.

- CymitQuimica. Methyl 2-(piperazin-2-yl)

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Musazzi, U. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). piperazine derivatives: a review of biological activities.

- PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]

- 5. pharmainfonepal.com [pharmainfonepal.com]

- 6. 394709-83-2|Methyl 2-(piperazin-2-yl)acetate dihydrochloride|BLD Pharm [bldpharm.com]

- 7. 2058794-60-6 | Methyl (S)-2-(piperazin-2-yl)acetate dihydrochloride | Ambeed.com [ambeed.com]

- 8. Methyl 2-(piperazin-2-yl)acetate dihydrochloride [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Foreword: The Strategic Value of Substituted Piperazines in Modern Drug Discovery

An In-depth Technical Guide to Methyl 2-(piperazin-2-yl)acetate dihydrochloride: Synthesis, Characterization, and Application

The piperazine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics.[1][2] Its unique physicochemical properties—conferring improved aqueous solubility and bioavailability—and its ability to serve as a versatile scaffold for engaging with biological targets make it an indispensable tool for drug designers.[1][3] Among the vast library of piperazine-based building blocks, Methyl 2-(piperazin-2-yl)acetate dihydrochloride stands out. Its C2-substitution pattern offers a distinct structural vector for molecular elaboration, moving beyond the more common N1,N4-disubstituted piperazines that dominate the landscape.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the synthesis, analysis, and strategic application of this valuable intermediate. We will explore not only the "how" but the "why," grounding every protocol and claim in authoritative scientific principles to ensure a trustworthy and self-validating narrative.

Core Physicochemical Profile and Handling

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is typically encountered as a white crystalline solid.[4] Its dihydrochloride salt form renders it soluble in aqueous media, a critical attribute for many synthetic and biological applications.[4] Understanding its fundamental properties is the first step toward its effective utilization.

| Property | Value | Source |

| CAS Number | 394709-83-2 | [5] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [6] |

| Molecular Weight | 231.12 g/mol | [6] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [7] |

| InChI Key | BAKVEPAYECKEHR-UHFFFAOYSA-N | [8] |

Safety, Handling, and Storage Protocol

The dihydrochloride salt form is stable under recommended storage conditions.[7] However, like many amine hydrochlorides, it is hygroscopic and should be protected from moisture.

Protocol for Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[4]

-

Ventilation: Work in a well-ventilated chemical fume hood to prevent inhalation of dust particles.[4][7]

-

Dispensing: When weighing or transferring the solid, take measures to prevent the build-up of electrostatic charge and avoid dust formation.[7]

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area, preferably in a desiccator under an inert atmosphere.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Synthesis and Chemical Reactivity

The synthesis of Methyl 2-(piperazin-2-yl)acetate dihydrochloride involves creating the core piperazine acetate structure. While numerous methods exist for constructing piperazine rings, a common approach for this specific building block involves the elaboration of a pre-existing piperazine moiety.[4]

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process that protects the piperazine nitrogens, introduces the acetate side chain, and finally deprotects to yield the target compound. The choice of protecting groups is critical to direct the reaction to the desired carbon atom and to ensure compatibility with downstream reaction conditions.

Figure 1: Generalized synthetic workflow for C2-substituted piperazines.

Representative Synthesis Protocol

This protocol outlines a plausible synthetic route adapted from established methodologies for related heterocyclic compounds.[9] It is presented as a representative example for instructional purposes.

Step 1: N,N'-Bis-protection of Piperazine

-

Dissolve piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and a base such as triethylamine (2.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-di-Boc-piperazine.

Step 2: C2-Lithiation and Alkylation

-

Dissolve 1,4-di-Boc-piperazine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of s-butyllithium (s-BuLi, 1.1 eq) complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 eq). The TMEDA is crucial for facilitating the deprotonation at the C2 position.

-

Stir the resulting deep red/orange solution at -78°C for 3 hours.

-

Add methyl bromoacetate (1.2 eq) dropwise to the solution.

-

Allow the reaction to stir at -78°C for an additional 2 hours, then slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified Boc-protected intermediate from Step 2 in a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Cool the solution to 0°C.

-

Bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) in excess.

-

A precipitate will form. Stir the suspension at room temperature for 2-4 hours.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-(piperazin-2-yl)acetate dihydrochloride.[9]

Chemical Reactivity Profile

The molecule possesses three primary reactive sites: the two secondary amines within the piperazine ring and the methyl ester group. This trifunctionality is the source of its versatility as a synthetic intermediate.

Figure 2: Key reactive sites of Methyl 2-(piperazin-2-yl)acetate.

-

N-Alkylation/Acylation: The secondary amines are nucleophilic and can readily react with electrophiles such as alkyl halides or acyl chlorides. This is the most common modification, allowing for the introduction of diverse substituents at the N1 and N4 positions.

-

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[4]

-

Amidation: The ester can react with amines, particularly at elevated temperatures, to form amides, providing another avenue for derivatization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Methyl 2-(piperazin-2-yl)acetate dihydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

While experimental spectra for this specific compound are not widely published, a predicted spectroscopic profile can be derived from the analysis of its structure and data from analogous compounds.[10]

| Technique | Predicted Data / Observation | Rationale / Assignment |